6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine is a chemical compound that has been explored for its potential use in the treatment of diseases such as tuberculosis . It has also been studied for its potential anticancer properties .
Synthesis Analysis
The synthesis of this compound derivatives has been achieved through various methods. One approach involves the reaction of 6-aryl-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-ones with 1-chloropropan-2-ol, 3-chloropropane-1,2-diol, and 2-(2-chloroethoxy)ethanol . Another method involves the use of a microwave technique for the preparation of this type of pyrrolo[2,3-d]pyrimidine derivatives .Molecular Structure Analysis
The molecular structure of this compound derivatives has been characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound derivatives typically involve condensation reactions and cyclization processes .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound derivatives can vary depending on the specific derivative. For example, one derivative was reported to have a yield of 71% as a yellow solid, with a melting point of 287–288 °C .Applications De Recherche Scientifique
1. Cancer Research and Metastasis Inhibition
6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives have shown promising results in cancer research. Li et al. (2018) identified derivatives of this compound as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), which play a crucial role in necroptosis and tumor metastasis. One such derivative demonstrated significant inhibition of RIPK1 and showed excellent antimetastasis activity in a B16 melanoma lung metastasis model (Li et al., 2018).
2. Synthesis Techniques and Applications
The synthesis of various derivatives of this compound has been explored for potential applications in different fields. Jørgensen et al. (1985) reported the synthesis of these derivatives using phosphorus pentoxide, which holds significance in organic synthesis and potential pharmaceutical applications (Jørgensen et al., 1985).
3. Radiopharmaceutical Development
Compounds derived from this compound have been used in the development of radiopharmaceuticals. Hsin et al. (2000) synthesized a novel radioligand based on this compound, which was a potential candidate for positron emission tomography (PET) tracers and pharmacological studies in corticotropin-releasing hormone type 1 receptor (CRHR1) research (Hsin et al., 2000).
4. N-Heterocyclic Compound Synthesis
In the realm of synthetic chemistry, this compound serves as a scaffold for the creation of various N-heterocyclic compounds. Hilmy (2002) demonstrated the synthesis of new pyrrolo[2,3-d]pyrimidine-4-amines, which are important in the development of new chemical entities with potential therapeutic applications (Hilmy, 2002).
5. Kinase Research and Psoriasis Treatment
Recent advances in kinase research have highlighted the utility of this compound derivatives. Zhu et al. (2020) identified such derivatives as potent inhibitors of NF-κB inducing kinase (NIK), demonstrating significant potential for the treatment of psoriasis (Zhu et al., 2020).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine is the Receptor-Interacting Protein Kinase 1 (RIPK1) . RIPK1 plays a crucial role in the regulation of cell death and inflammation, making it a significant target for therapeutic intervention in various diseases.
Mode of Action
This compound interacts with RIPK1 by binding to its allosteric pocket . This interaction inhibits the kinase activity of RIPK1, thereby preventing the downstream signaling events that lead to necroptosis, a form of programmed cell death .
Biochemical Pathways
The inhibition of RIPK1 disrupts the necroptosis pathway, which is a form of cell death that plays a role in various pathological conditions, including inflammatory diseases, neurodegenerative diseases, and cancers . By inhibiting RIPK1, this compound can potentially mitigate these conditions.
Pharmacokinetics
For instance, compound 26, a derivative of this compound, displayed potent anti-necroptotic activity and exhibited good oral exposure in in vivo pharmacokinetic studies .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of necroptosis. This can result in the reduction of inflammation and cell death, potentially mitigating the symptoms of diseases associated with these processes .
Propriétés
IUPAC Name |
6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4/c7-5-4-1-2-8-6(4)10-3-9-5/h3H,1-2H2,(H3,7,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTAXQEXXMJBSMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=NC=NC(=C21)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.